molecular formula C11H6IN3 B11799834 2-(3-Iodophenyl)pyrimidine-5-carbonitrile CAS No. 1447606-96-3

2-(3-Iodophenyl)pyrimidine-5-carbonitrile

Cat. No.: B11799834
CAS No.: 1447606-96-3
M. Wt: 307.09 g/mol
InChI Key: RTTWDZSFCUNYTF-UHFFFAOYSA-N
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Description

2-(3-Iodophenyl)pyrimidine-5-carbonitrile is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The structure combines an iodophenyl group, a common handle for metal-catalyzed cross-coupling reactions, with a pyrimidine-carbonitrile core, a privileged structure in the design of bioactive molecules . This combination makes it a valuable key synthetic intermediate for constructing more complex molecular architectures, particularly through Suzuki-Miyaura and other palladium-catalyzed reactions that leverage the reactive carbon-iodine bond. Researchers investigating novel anticancer therapies may find this compound particularly relevant. Pyrimidine-5-carbonitrile derivatives have been demonstrated as potential apoptosis inducers through the inhibition of the PI3K/AKT signaling axis, a critical pathway in cancer cell survival and proliferation . For instance, structurally related compounds have shown promising cytotoxic activity against cancer cell lines such as K562 (leukemia) and MCF-7 (breast cancer), inducing cell cycle arrest and caspase-3 dependent apoptosis . The specific substitution pattern on the pyrimidine ring can be tailored to modulate potency and selectivity, positioning this compound as a critical starting point for the development of targeted kinase inhibitors. For Research Use Only. This product is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional and governmental regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1447606-96-3

Molecular Formula

C11H6IN3

Molecular Weight

307.09 g/mol

IUPAC Name

2-(3-iodophenyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H6IN3/c12-10-3-1-2-9(4-10)11-14-6-8(5-13)7-15-11/h1-4,6-7H

InChI Key

RTTWDZSFCUNYTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC=C(C=N2)C#N

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. The FT-IR spectrum of 2-(3-Iodophenyl)pyrimidine-5-carbonitrile is expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

Key vibrational frequencies anticipated for this compound include the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, intense band in the region of 2240–2210 cm⁻¹. The aromatic C-H stretching vibrations of the pyrimidine (B1678525) and iodophenyl rings are expected to be observed around 3100–3000 cm⁻¹. Furthermore, the C=N and C=C stretching vibrations within the pyrimidine ring would likely produce a series of bands in the 1600–1400 cm⁻¹ region. The C-I stretching vibration is expected to appear in the lower frequency region of the spectrum, typically around 600–500 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100–3000C-H StretchAromatic (sp² C-H)
2240–2210C≡N StretchNitrile
1600–1400C=N and C=C StretchPyrimidine Ring
1580–1450C=C StretchPhenyl Ring
1200–1000C-H In-plane BendingAromatic
800–600C-H Out-of-plane BendingAromatic
600–500C-I StretchIodo-Aromatic

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule. Through various NMR experiments, the precise electronic environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum of this compound would provide detailed information about the disposition of protons in the molecule. The pyrimidine ring protons are expected to appear as distinct singlets in the downfield region due to the electron-withdrawing nature of the nitrogen atoms and the nitrile group. The protons on the 3-iodophenyl ring will exhibit characteristic splitting patterns (doublet, triplet, etc.) based on their coupling with adjacent protons. The chemical shifts will be influenced by the presence of the iodine atom and the pyrimidine ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrimidine H-4, H-69.0 - 9.5s
Phenyl H-2'8.0 - 8.5t
Phenyl H-4'7.5 - 8.0d
Phenyl H-5'7.0 - 7.5t
Phenyl H-6'7.5 - 8.0d

Note: Predicted values are based on typical ranges for similar structures. Actual values may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. The carbon atoms of the pyrimidine ring are expected to resonate at lower field due to the influence of the electronegative nitrogen atoms. The carbonitrile carbon will have a characteristic chemical shift in the range of 115-120 ppm. The carbons of the iodophenyl ring will show distinct signals, with the carbon atom bonded to the iodine exhibiting a lower chemical shift due to the heavy atom effect.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyrimidine C-2160 - 165
Pyrimidine C-4, C-6155 - 160
Pyrimidine C-5110 - 115
Carbonitrile (-CN)115 - 120
Phenyl C-1'135 - 140
Phenyl C-2'130 - 135
Phenyl C-3' (C-I)90 - 95
Phenyl C-4'130 - 135
Phenyl C-5'125 - 130
Phenyl C-6'128 - 133

Note: Predicted values are based on typical ranges for similar structures. Actual values may vary.

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between protons, while HSQC would correlate directly bonded proton and carbon atoms. The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular structure and assigning quaternary carbons. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ groups.

While not directly applicable to this compound, it is worth noting that for fluorinated analogues of this compound, ¹⁹F NMR spectroscopy would be a critical tool. This technique is highly sensitive to the electronic environment of fluorine atoms and provides valuable structural information.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which should correspond to the molecular formula C₁₁H₆IN₃.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern would be expected to involve characteristic losses. For instance, the loss of an iodine atom (I•) would result in a significant fragment ion. Other potential fragmentation pathways could involve the loss of HCN from the pyrimidine ring or the cleavage of the bond between the phenyl and pyrimidine rings.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Value (Predicted)Interpretation
320.96Molecular Ion [M]⁺ (for ¹²⁷I)
194[M - I]⁺
167[M - I - HCN]⁺
154[C₁₀H₅N₂]⁺ (Loss of iodophenyl group)
127[I]⁺
102[C₆H₄N₂]⁺ (Pyrimidine ring fragment)
77[C₆H₅]⁺ (Phenyl fragment)

Note: The predicted m/z values are based on the most common isotopes and plausible fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for elucidating the electronic transitions within a molecule. For this compound, this analysis would reveal absorption maxima (λmax) corresponding to π→π* and n→π* transitions characteristic of the pyrimidine and iodophenyl chromophores. The solvent used for such an analysis significantly influences the position and intensity of these absorptions. However, no specific UV-Vis absorption data for this compound has been reported in the reviewed literature. Consequently, a data table of its electronic transitions cannot be provided.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, which serves to confirm its empirical formula. For this compound (C₁₁H₆IN₃), the theoretical elemental composition can be calculated. This experimental data is then compared against these theoretical values to verify the purity and composition of a synthesized sample. A search for published experimental elemental analysis data for this specific compound did not yield any results. Therefore, a data table comparing theoretical and experimental values cannot be generated.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing information. This powerful technique would offer precise insights into the molecular geometry of this compound. Regrettably, there are no published crystal structures available for this compound in the searched databases. As a result, no crystallographic data, such as unit cell parameters, space group, or atomic coordinates, can be presented.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT is a robust method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a cornerstone of modern computational chemistry.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. From this optimized geometry, various electronic properties can be calculated.

Table 1: Hypothetical Optimized Geometrical Parameters for 2-(3-Iodophenyl)pyrimidine-5-carbonitrile (Note: This data is illustrative and not based on actual calculations for the specific compound.)

Parameter Bond/Angle Calculated Value
Bond Length C-I ~2.10 Å
Bond Length C-CN ~1.45 Å
Bond Length N1-C2 ~1.34 Å
Bond Angle C-C-I ~119.8°

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific mode of vibration, such as stretching or bending of bonds. These predictions are crucial for interpreting experimental spectroscopic data.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups (Note: This data is illustrative and not based on actual calculations for the specific compound.)

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C≡N (Nitrile) Stretching ~2230 cm⁻¹
C-I Stretching ~530 cm⁻¹
Aromatic C-H Stretching ~3100-3000 cm⁻¹

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Table 3: Hypothetical Frontier Molecular Orbital Energies (Note: This data is illustrative and not based on actual calculations for the specific compound.)

Orbital Energy (eV)
HOMO -6.5 eV
LUMO -1.8 eV

The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO would likely be distributed over the electron-rich pyrimidine (B1678525) and iodophenyl rings, while the LUMO might be concentrated on the electron-withdrawing nitrile group and the pyrimidine ring.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). For this molecule, negative potential would be expected around the nitrogen atoms of the pyrimidine ring and the nitrile group.

Computational Prediction of NMR Chemical Shifts (e.g., GIAO Method)

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. These theoretical predictions are invaluable for the interpretation and assignment of experimental NMR spectra, aiding in the structural confirmation of the compound.

Investigation of Non-Linear Optical (NLO) Properties

The study of non-linear optical (NLO) properties in organic molecules is a burgeoning field with potential applications in advanced photonic and optoelectronic technologies. Pyrimidine cores are considered ideal for creating push-pull molecules that can influence NLO properties due to their π-deficient and electron-withdrawing nature. nih.gov Computational analysis, particularly using density functional theory (DFT), has become a critical tool for predicting these properties before experimental synthesis. nih.gov

Investigations into novel pyrimidine derivatives have shown that these molecules can exhibit significant NLO behavior. rsc.orgresearchgate.net For instance, studies on specific synthesized pyrimidine derivatives revealed a third-order nonlinear susceptibility (χ³) superior to that of known chalcone (B49325) derivatives, highlighting their potential for optical applications. rsc.orgresearchgate.net These computational studies often involve optimizing molecular geometry and calculating properties like polarizability and hyperpolarizability, which are enhanced in a crystalline environment. nih.govrsc.orgresearchgate.net While the general class of pyrimidine derivatives is a subject of NLO research, specific experimental or theoretical NLO data for this compound were not available in the reviewed literature.

Molecular Docking Studies

Molecular docking is a pivotal computational technique extensively used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. For derivatives of the pyrimidine-5-carbonitrile scaffold, docking studies have been instrumental in rationalizing their biological activity and exploring their potential as inhibitors of various key protein targets implicated in diseases like cancer. nih.govekb.eg

Derivatives of pyrimidine-5-carbonitrile have been computationally screened against a range of important biological targets to predict their inhibitory potential.

EGFR: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. Numerous studies have designed pyrimidine-5-carbonitrile derivatives as ATP-mimicking tyrosine kinase inhibitors of EGFR. semanticscholar.orgresearchgate.netrsc.org Molecular docking has been employed to examine the binding modes of these compounds against both the wild-type (EGFRWT) and mutant forms (e.g., EGFRT790M) of the enzyme. nih.govresearchgate.net These in silico analyses help to understand how the compounds fit into the ATP-binding pocket of the receptor. nih.gov

COX-2: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a target for anti-inflammatory drugs and some cancer therapies. Various pyrimidine-5-carbonitrile hybrids have been synthesized and evaluated as selective COX-2 inhibitors. nih.govmdpi.comnih.govresearchgate.netsemanticscholar.org Docking studies have successfully modeled the interactions of these compounds within the COX-2 active site, revealing binding patterns similar to known selective inhibitors like celecoxib. nih.govnih.govnih.gov

PI3K/AKT: The PI3K/AKT signaling pathway is crucial for cell survival and proliferation, and its dysregulation is common in cancer. Novel series of pyrimidine-5-carbonitrile derivatives have been investigated as potential inhibitors of this pathway. nih.govsemanticscholar.org Docking simulations have explored the binding of these compounds to key kinases in the pathway, such as PI3K and mTOR, to rationalize their inhibitory activity. nih.gov

CDK4: Cyclin-dependent kinase 4 (CDK4) is a critical regulator of the cell cycle. While direct studies on this compound are limited, related fused pyrimidine structures, such as pyridopyrimidines, have been designed and modeled as dual inhibitors of both EGFR and CDK4/cyclin D1, indicating the scaffold's potential versatility. nih.govnih.gov

MPS1: No specific molecular docking studies targeting Monopolar spindle 1 (MPS1) kinase with this compound or its close derivatives were identified in the reviewed literature.

Molecular TargetSummary of Docking Investigation FindingsReferences
EGFRDerivatives are modeled as ATP-mimicking inhibitors, binding to the kinase domain of both wild-type and mutant forms. rsc.org, nih.gov, nih.gov, researchgate.net
COX-2Compounds show similar orientation and binding interactions as selective COX-2 inhibitors, with access to the selectivity side pocket. nih.gov, nih.gov, nih.gov, researchgate.net
PI3K/AKT/mTORDerivatives are modeled as inhibitors of key pathway kinases, with specific interactions identified within the active sites of PI3K and mTOR. nih.gov, nih.gov, semanticscholar.org
CDK4Related pyridopyrimidine scaffolds have been modeled as dual inhibitors of CDK4/cyclin D1 and EGFR. nih.gov, nih.gov

A detailed analysis of docking results provides insights into the specific molecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. These interactions are fundamental to the binding affinity of the compound.

In the context of EGFR inhibition, the binding pattern typically involves the pyrimidine core occupying the adenine (B156593) binding region of the ATP pocket. nih.gov Docking simulations of active derivatives have shown the formation of one or more hydrogen bonds with key residues in the hinge region of the kinase, such as Met769. nih.gov Hydrophobic interactions with residues like Leu694, Val702, and Ala719 further anchor the inhibitor in the active site. nih.gov

Similarly, for PI3K/mTOR inhibitors, docking analyses revealed that the morpholino group present in some derivatives plays a vital role in forming hydrogen bonds with key residues, such as Val851 in PI3Kα and Val2240 in mTOR. nih.gov

Molecular TargetKey Interacting ResiduesInteraction TypeReferences
COX-2Leu352, His90, Arg513Hydrogen Bonding nih.gov
Arg120Arene-Cation Interaction nih.gov
EGFRMet769Hydrogen Bonding nih.gov
Val702, Ala719, Leu820Hydrophobic Interaction nih.gov
PI3KαVal851Hydrogen Bonding nih.gov
mTORVal2240, Trp2239Hydrogen Bonding, Pi-H Bonding nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach has been applied to pyrimidine-5-carbonitrile derivatives to understand the shared features responsible for their activity against targets like EGFR and COX-2. nih.gov

For EGFR inhibitors, essential pharmacophoric features generally include:

A flat heteroaromatic ring system (e.g., the pyrimidine core) to occupy the adenine binding region. nih.gov

A hydrogen bond acceptor (often a nitrogen atom in the pyrimidine ring) to interact with the hinge region of the kinase.

Hydrophobic groups positioned to interact with specific hydrophobic pockets within the active site. nih.gov

3D pharmacophore mapping of potent dual EGFR/COX-2 inhibitors from the pyrimidine-5-carbonitrile class has revealed shared features with standard drugs like erlotinib (B232) and celecoxib, validating their potential mechanism of action. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov This technique is valuable for predicting the activity of newly designed molecules and for providing insights into the structural features that enhance or diminish potency. researchgate.net

QSAR studies have been successfully applied to various series of pyrimidine derivatives to model their anticancer activity. nih.gov For example, QSAR models have been developed for thiopyrimidine-5-carbonitrile derivatives as VEGFR-2 inhibitors. researchgate.net These models use calculated molecular descriptors (representing electronic, steric, and hydrophobic properties) to build a regression equation that can predict the inhibitory activity (e.g., pIC50) of other compounds in the series. The statistical quality of these models is often validated by parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov Such studies provide a powerful tool for optimizing the pyrimidine-5-carbonitrile scaffold for improved biological activity.

Chemical Reactivity and Mechanistic Studies

Reaction Mechanisms for Pyrimidine (B1678525) Ring Formation and Functionalization

The synthesis of the 2-aryl-pyrimidine-5-carbonitrile scaffold can be achieved through several established synthetic strategies, most of which involve the condensation of a three-carbon building block with an amidine. A common and effective approach is a multicomponent reaction, which offers high atom economy and procedural simplicity. researchgate.netias.ac.in

A plausible and widely utilized mechanism involves the reaction of 3-iodobenzamidine with a derivative of malononitrile (B47326) or ethyl cyanoacetate (B8463686). ias.ac.inrsc.org The general pathway proceeds as follows:

Initial Condensation: The reaction is often initiated by the base-catalyzed condensation of an activated methylene (B1212753) compound, such as malononitrile, with a suitable carbonyl equivalent or precursor.

Amidine Attack: The amidine, in this case, 3-iodobenzamidine, acts as a dinucleophile. One of the nitrogen atoms attacks a carbonyl or equivalent electrophilic carbon on the three-carbon component.

Cyclization: An intramolecular nucleophilic attack by the second nitrogen atom of the amidine onto the nitrile group or another electrophilic center of the intermediate leads to the formation of the six-membered dihydropyrimidine (B8664642) ring.

Aromatization: Subsequent elimination of a small molecule (like water or ammonia) or oxidation results in the formation of the stable, aromatic pyrimidine ring.

Alternative syntheses, such as the reaction of N-cyanoimidates with malononitrile, also provide access to the 5-cyanopyrimidine (B126568) core. rsc.org Furthermore, cycloaddition reactions involving 1,2,3-triazines and amidines have emerged as a robust method for constructing 2,5-disubstituted pyrimidines. nih.gov

Functionalization of the pre-formed pyrimidine ring typically involves nucleophilic substitution reactions, which are discussed in detail in section 5.4.

Reactions Involving the Carbonitrile Group (e.g., Hydrolysis, Cycloaddition)

The carbonitrile (-C≡N) group at the C5 position of the pyrimidine ring is a versatile functional group that can participate in a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the pyrimidine ring.

Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxamide or a carboxylic acid. This transformation is a standard method for introducing new functionality and is crucial for modifying the electronic and physical properties of the molecule.

Partial Hydrolysis: Treatment with controlled amounts of acid or base, often with a catalyst, can selectively convert the nitrile to the primary amide (2-(3-iodophenyl)pyrimidine-5-carboxamide).

Complete Hydrolysis: More vigorous conditions, such as prolonged heating with strong acid or base, lead to the complete hydrolysis of the nitrile to the corresponding carboxylic acid (2-(3-iodophenyl)pyrimidine-5-carboxylic acid).

Cycloaddition Reactions: The nitrile group can act as a dienophile or a dipolarophile in cycloaddition reactions, although this is less common for aromatic nitriles compared to other transformations. For instance, it could potentially react with dienes in [4+2] cycloadditions or with 1,3-dipoles (like azides or nitrile oxides) to form five-membered heterocyclic rings (tetrazoles or oxadiazoles, respectively). The success of these reactions is highly dependent on the specific substrates and reaction conditions. mdpi.com

The cyano group can also be a target for nucleophilic addition. Organometallic reagents (e.g., Grignard or organolithium reagents) can add across the carbon-nitrogen triple bond, which, after hydrolysis, yields ketones.

Role of the Iodophenyl Moiety in Directed Ortho Metalation or Cross-Coupling Reactions

The 3-iodophenyl group is arguably the most synthetically versatile handle on the molecule, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through two powerful strategies: directed ortho metalation and palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is highly reactive in transition-metal-catalyzed cross-coupling reactions. This allows for the substitution of the iodine atom with a wide range of substituents.

Reaction TypeCoupling PartnerCatalyst/ConditionsProduct Type
Suzuki CouplingAryl/Vinyl Boronic Acid or EsterPd(PPh₃)₄, Base (e.g., Na₂CO₃)Biaryl or Aryl-Vinyl linkage
Heck CouplingAlkenePd(OAc)₂, Ligand (e.g., PPh₃), BaseStyrenyl-pyrimidine derivative
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Alkynyl-phenyl linkage
Buchwald-Hartwig AminationAmine (Primary or Secondary)Pd Catalyst, Ligand (e.g., BINAP), BaseAryl-amine linkage
Stille CouplingOrganostannanePd CatalystBiaryl or Aryl-Alkyl linkage

These reactions are highly regioselective, occurring exclusively at the site of the iodine atom, and tolerate a broad range of functional groups, making them ideal for late-stage functionalization in the synthesis of complex molecules. nih.govarkat-usa.org

Directed Ortho Metalation (DoM): The pyrimidine ring, with its Lewis basic nitrogen atoms, can function as a Directed Metalation Group (DMG). baranlab.orgwikipedia.org In this process, a strong organolithium base (like n-butyllithium or s-butyllithium) complexes with one of the pyrimidine nitrogens. This coordination brings the base into proximity with the ortho-protons on the phenyl ring, facilitating regioselective deprotonation at the C2 position (ortho to the pyrimidine substituent). uwindsor.caorganic-chemistry.org

The resulting aryllithium intermediate is a powerful nucleophile that can be quenched with various electrophiles (E+) to install a new substituent at the C2 position of the phenyl ring. This provides a complementary strategy to classical electrophilic aromatic substitution, which would be directed meta to the pyrimidine ring. The presence of the iodine at the C3 position does not typically interfere and can be used in subsequent cross-coupling reactions.

Nucleophilic and Electrophilic Reactivity of the Pyrimidine Ring System

The pyrimidine ring is classified as an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity towards nucleophiles and electrophiles.

Nucleophilic Reactivity: The electron deficiency is further amplified by the electron-withdrawing carbonitrile group at C5. Consequently, the pyrimidine ring in 2-(3-Iodophenyl)pyrimidine-5-carbonitrile is highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netjocpr.com The carbon atoms at positions C4 and C6 are the most electron-poor and are the primary sites for nucleophilic attack. researchgate.net Common nucleophiles such as amines, alkoxides, and thiolates can displace a suitable leaving group at these positions. In the absence of a leaving group, addition-elimination (Chichibabin-type) reactions are possible but less common.

Electrophilic Reactivity: Conversely, the pyrimidine ring is strongly deactivated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation require harsh conditions and often result in low yields or decomposition. If a reaction does occur, the electrophile would be directed to the C5 position, which is the least deactivated. However, in the target molecule, this position is already substituted with a carbonitrile group, rendering further electrophilic substitution on the pyrimidine ring highly unlikely. Any electrophilic attack would preferentially occur on the more activated (or less deactivated) iodophenyl ring.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent plays a critical role in modulating the rate and outcome of reactions involving this compound.

Reaction TypeTypical SolventsEffect on Kinetics and Selectivity
Pyrimidine SynthesisEthanol (B145695), DMF, AcetonitrilePolar solvents can stabilize charged intermediates and transition states, accelerating the reaction. Mixed solvent systems (e.g., H₂O/EtOH) can sometimes improve yields. researchgate.net
Cross-Coupling (e.g., Suzuki)DMF, Dioxane, Toluene, THFPolar aprotic solvents are generally preferred as they effectively dissolve the organometallic intermediates and reagents. The solvent can influence the stability and activity of the palladium catalyst, affecting reaction rates and yields.
Directed Ortho MetalationTHF, Diethyl EtherCoordinating ethereal solvents are essential. They break up organolithium aggregates, increasing basicity and reactivity, and help to stabilize the complex between the organolithium and the pyrimidine DMG.
Nucleophilic Aromatic Substitution (SNAr)DMSO, DMF, AcetonitrilePolar aprotic solvents are ideal as they accelerate SNAr reactions by solvating the cation while leaving the nucleophile relatively "bare" and more reactive. They effectively stabilize the charged Meisenheimer complex intermediate, lowering the activation energy.

Theoretical studies have shown that solvents can have a significant impact on reaction energy barriers. For example, in multicomponent reactions for pyrimidine synthesis, aqueous solutions can influence pKa values and stabilize intermediates, thereby altering the rate-determining step of the mechanism. nih.gov In cross-coupling reactions, the solvent's ability to coordinate to the metal center and its polarity can affect the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.

Advanced Research Applications in Chemical Sciences

Application as Corrosion Inhibitors: Theoretical and Experimental Assessments

While direct experimental studies on 2-(3-Iodophenyl)pyrimidine-5-carbonitrile as a corrosion inhibitor are not extensively documented, the broader class of pyrimidine (B1678525) derivatives has been widely recognized for its efficacy in protecting various metals and alloys from corrosion, particularly in acidic environments. researchgate.netresearchgate.net The potential of this specific compound can be inferred from the established performance of its structural analogs.

Theoretical Assessments: The effectiveness of pyrimidine compounds as corrosion inhibitors is largely attributed to their ability to adsorb onto a metal surface, forming a protective film that impedes corrosive processes. researchgate.net This adsorption occurs through the interaction of the heteroatoms (nitrogen), π-electrons from the aromatic rings, and functional groups with the vacant d-orbitals of the metal. nih.gov

Theoretical evaluations using quantum chemical calculations, such as Density Functional Theory (DFT), are crucial for predicting the inhibitive properties of a molecule like this compound. These computational studies correlate a molecule's electronic properties with its potential inhibition efficiency. iapchem.org Key parameters calculated in such studies on related pyrimidine inhibitors provide a framework for understanding its potential. researchgate.net

Quantum Chemical ParameterSignificance in Corrosion Inhibition
EHOMO (Highest Occupied Molecular Orbital Energy)Indicates the tendency of a molecule to donate electrons. Higher EHOMO values suggest a greater potential for adsorption on the metal surface.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Represents the ability of a molecule to accept electrons. Lower ELUMO values facilitate back-donation from the metal to the inhibitor.
Energy Gap (ΔE = ELUMO - EHOMO)A smaller energy gap implies higher reactivity and can lead to stronger adsorption and better inhibition efficiency.
Dipole Moment (μ)A higher dipole moment can enhance the adsorption process due to electrostatic interactions between the inhibitor and the charged metal surface.
Electronegativity (χ)Measures the ability of the molecule to attract electrons, influencing the strength of the bond formed with the metal surface.

Experimental Assessments: Experimental validation of corrosion inhibitors typically involves a suite of electrochemical techniques. Potentiodynamic polarization studies can determine whether an inhibitor acts on anodic, cathodic, or both reactions (mixed-type). ekb.eg Electrochemical Impedance Spectroscopy (EIS) provides insights into the formation of the protective layer and the resistance of the metal-solution interface. researchgate.net These methods, alongside weight loss measurements, have consistently demonstrated that pyrimidine derivatives can achieve high inhibition efficiencies, often exceeding 90%. nih.govekb.eg The adsorption of these molecules on metal surfaces is often found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer. iapchem.orgresearchgate.net

Development of Luminescent Materials

The pyrimidine-5-carbonitrile scaffold is a powerful electron acceptor, making it a highly valuable component in the design of advanced luminescent materials. researchgate.net When combined with suitable electron-donating moieties, it forms donor-acceptor (D-A) type molecules with tailored photophysical properties for applications in organic light-emitting diodes (OLEDs) and optical sensors. scienceopen.comktu.edu

Derivatives of pyrimidine-5-carbonitrile have been successfully developed as emitters for blue, sky-blue, and green OLEDs. ktu.edunih.gov A key area of development is in materials that exhibit Thermally Activated Delayed Fluorescence (TADF). TADF emitters can harvest both singlet and triplet excitons for light emission, enabling OLEDs to achieve internal quantum efficiencies approaching 100%. scienceopen.com

A critical parameter for efficient TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). The molecular design of this compound and its derivatives is well-suited for this purpose. Research on a 4,6-diphenylpyrimidine-5-carbonitrile acceptor linked to a donor group demonstrated that the arrangement of the donor and acceptor significantly impacts TADF properties. An ortho-linked donor was shown to dramatically reduce the ΔE_ST and the delayed fluorescence lifetime compared to a para-linked analogue, leading to improved device stability and reduced efficiency roll-off at high brightness. researchgate.netrsc.org

LinkageΔEST (eV)Delayed Fluorescence Lifetime (μs)Reverse Intersystem Crossing (kRISC) Rate Constant (s-1)
Ortho-linked PyCN Emitter0.022.4~1.0 x 106
Para-linked PyCN Emitter0.1812.8Not Reported

Data adapted from studies on 4,6-diphenylpyrimidine-5-carbonitrile (PyCN) emitters. researchgate.netrsc.org

Furthermore, some pyrimidine-5-carbonitrile derivatives have shown aggregation-induced emission (AIEE), a phenomenon where the molecules are non-emissive in solution but become highly luminescent in an aggregated state. scienceopen.com This property, combined with TADF, makes these compounds multifunctional, with successful demonstrations in both efficient sky-blue OLEDs and as probes for optical oxygen sensors. scienceopen.comnih.gov

Role in Coordination Chemistry as Ligands for Metal Complexes

The pyrimidine ring within this compound possesses two nitrogen atoms (at positions 1 and 3) that have lone pairs of electrons, making them potential Lewis base sites for coordination with metal ions. This allows the molecule to act as a ligand in the formation of metal complexes. The broader family of pyrimidine and related N-heterocyclic compounds has a rich and well-established coordination chemistry.

The structural similarity of pyrimidines to purine (B94841) nucleobases makes their metal complexes interesting as biomimetic models. mdpi.com The interaction between metal ions and ligands like 1,2,4-triazolo[1,5-a]pyrimidines has been shown to create versatile building blocks for multidimensional systems with applications in magnetism, luminescence, and biology. mdpi.com

Coordination Modes and Potential Complexes: Based on analogous systems, this compound could coordinate to a metal center in several ways. The most common coordination mode for similar ligands is through one of the ring nitrogen atoms (monodentate) or by bridging two metal centers using both nitrogen atoms (N3,N4-bridging). mdpi.com The specific mode would depend on the metal ion, the reaction conditions, and the presence of other co-ligands. First-row transition metals such as copper, cobalt, nickel, zinc, and iron are commonly used to form complexes with such N-heterocyclic ligands. mdpi.comekb.eg The resulting complexes often exhibit distinct geometries, such as octahedral or square pyramidal.

Potential Donor Site(s)Potential Coordination ModeExample Metal IonsPotential Properties of Complex
N1 or N3 of Pyrimidine RingMonodentateCu(II), Co(II), Ni(II), Zn(II)Enhanced biological activity, catalysis
N1 and N3 of Pyrimidine RingBidentate (Bridging)Fe(III), Mn(II)Magnetic properties, formation of coordination polymers
Nitrile Group (less common)MonodentateVarious transition metalsModulated electronic and photophysical properties

The formation of metal complexes can significantly alter or enhance the properties of the organic ligand. For example, coordination can lead to a synergistic effect in biological activity or can generate new luminescent or magnetic properties. mdpi.com Therefore, this compound serves as a promising candidate for the synthesis of novel coordination compounds with potentially useful catalytic, electronic, or biomedical applications.

Structure Activity Relationship Sar and Mechanistic Biological Studies of Pyrimidine 5 Carbonitrile Derivatives Excluding Clinical Studies

Influence of Substituent Variation on Molecular Interactions

The biological activity of pyrimidine-5-carbonitrile derivatives is highly dependent on the nature and position of substituents on the pyrimidine (B1678525) ring and its associated phenyl group. Structure-activity relationship (SAR) studies have consistently shown that modifications at the C2, C4, and C6 positions of the pyrimidine ring, as well as on the phenyl moiety, can drastically alter the compound's binding affinity and selectivity for various enzyme targets.

For instance, the cyano group at the C5 position is often crucial for activity, acting as a key hydrogen bond acceptor. nih.govacs.org In many inhibitor designs, the pyrimidine core mimics the hinge-binding region of ATP in kinases. rsc.orgresearchgate.net The substituent at the C2 position frequently dictates the specific interactions within the active site. For example, linking aromatic moieties or sulfonamide phenyl groups at this position has been shown to enhance inhibitory activity against enzymes like COX-2. mdpi.comnih.gov Similarly, substitutions at the C4 position with groups like anilines or morpholines are critical for achieving potency and selectivity against targets such as EGFR and PI3K, respectively. nih.gov The versatility of this scaffold allows for fine-tuning of molecular interactions to target a wide array of enzymes. researchgate.net

Investigation of Pyrimidine-5-carbonitrile Derivatives as Enzyme Inhibitors

Researchers have extensively investigated the potential of pyrimidine-5-carbonitrile derivatives to inhibit various enzymes implicated in disease pathways. These non-clinical studies provide a mechanistic understanding of their potential therapeutic applications.

Pyrimidine-5-carbonitrile derivatives have been designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. frontiersin.org These compounds typically function as ATP-competitive inhibitors, occupying the kinase's active site. rsc.org

Studies have identified several potent derivatives. Compound 10b , for example, emerged as a highly effective EGFR inhibitor with an IC₅₀ value of 8.29 nM, comparable to the reference drug erlotinib (B232) (IC₅₀ = 2.83 nM). rsc.org Another derivative, 11b , demonstrated potent activity against both wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M), with IC₅₀ values of 0.09 µM and 4.03 µM, respectively. rsc.orgnih.govrawdatalibrary.net The SAR studies for this class of inhibitors highlight the importance of the substituent at the C4 position of the pyrimidine ring for achieving high potency. rsc.orgrsc.org

Table 1: EGFR Inhibitory Activity of Selected Pyrimidine-5-carbonitrile Derivatives

CompoundTargetIC₅₀Reference(s)
10b EGFR8.29 nM rsc.org
11b EGFRWT0.09 µM rsc.orgnih.gov
11b EGFRT790M4.03 µM rsc.orgnih.gov
Erlotinib (Reference)EGFR2.83 nM rsc.org

The pyrimidine-5-carbonitrile scaffold has been successfully utilized to develop selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer. nih.govresearchgate.net The selective inhibition of COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects.

Several synthesized compounds have shown potent and selective COX-2 inhibition. mdpi.com For instance, derivatives 3b , 5b , and 5d displayed IC₅₀ values of 0.20 µM, 0.18 µM, and 0.16 µM, respectively, which are nearly equipotent to the standard COX-2 inhibitor Celecoxib (IC₅₀ = 0.17 µM). mdpi.comnih.govnih.gov SAR studies revealed that pyrimidines bearing various sulphonamide phenyl moieties at the C2 position generally exhibit higher inhibition of COX-2 enzyme activity. mdpi.comnih.gov The design strategy often leverages the sulfonamide group to interact with a specific side pocket in the COX-2 active site, conferring selectivity. nih.gov

Table 2: COX-2 Inhibitory Activity of Selected Pyrimidine-5-carbonitrile Derivatives

CompoundCOX-2 IC₅₀ (µM)Reference(s)
3b 0.20 mdpi.comnih.gov
5b 0.18 mdpi.comnih.gov
5d 0.16 mdpi.comnih.govnih.gov
Celecoxib (Reference)0.17 nih.gov
Nimesulide (Reference)1.68 nih.gov

The PI3K/AKT signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. nih.gov Pyrimidine-5-carbonitrile derivatives have been developed as inhibitors of this pathway. nih.govtandfonline.comresearchgate.net

A novel series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives showed potent PI3Kα inhibition. nih.govfrontiersin.org Compounds 17e , 17o , and 17p exhibited strong activity, with IC₅₀ values comparable to or better than the reference inhibitor BKM-120. nih.gov In another study, compound 7f was identified as a promising multi-acting inhibitor, targeting PI3Kδ, PI3Kγ, and AKT-1 with IC₅₀ values of 6.99 µM, 4.01 µM, and 3.36 µM, respectively. nih.govnih.govresearchgate.net Docking studies confirmed that the pyrimidine-5-carbonitrile scaffold could serve as a key pharmacophore for developing PI3K inhibitors. nih.govfrontiersin.org

Table 3: PI3K/AKT Inhibitory Activity of Selected Pyrimidine-5-carbonitrile Derivatives

CompoundTargetIC₅₀ (µM)Reference(s)
7f PI3Kδ6.99 nih.govnih.govresearchgate.net
7f PI3Kγ4.01 nih.govnih.govresearchgate.net
7f AKT-13.36 nih.govnih.govresearchgate.net
17p PI3Kα0.057 nih.gov
BKM-120 (Reference)PI3Kα0.052 nih.gov

Cyclin-dependent kinases, particularly CDK4 and CDK6, are central to cell cycle regulation, and their inhibition is a validated strategy in cancer treatment. nih.govnih.gov The pyrido[2,3-d]pyrimidin-7-one template, a fused pyrimidine system, has been a privileged structure for developing potent and selective CDK4 inhibitors. researchgate.net

While specific data for 2-(3-Iodophenyl)pyrimidine-5-carbonitrile is less direct, related scaffolds show clear SAR. For example, introducing a cyano group at the C5 position of a 2-anilinopyrimidine core can enhance selectivity for CDK9 over other CDKs like CDK2, suggesting the importance of this substituent in tuning kinase selectivity. nih.govacs.org The development of selective CDK4/6 inhibitors like Palbociclib and Ribociclib, which are based on a pyrido[2,3-d]pyrimidine (B1209978) scaffold, underscores the utility of pyrimidine derivatives in targeting CDKs. nih.govresearchgate.net Further optimization of 2,4,5-trisubstituted pyrimidines has led to compounds with good CDK inhibition values, such as derivative 9b with a Kᵢ of 0.007 µM against CDK4. mdpi.comencyclopedia.pub

Table 4: CDK Inhibitory Activity of Selected Pyrimidine Derivatives

CompoundTargetKᵢ (µM)IC₅₀ (µM)Reference(s)
9b CDK40.007- mdpi.comencyclopedia.pub
9b CDK60.042- mdpi.comencyclopedia.pub
21a CDK4-0.01 mdpi.com
21a CDK6-0.026 mdpi.com

Monopolar spindle 1 (MPS1) kinase is a crucial component of the spindle assembly checkpoint, making it an attractive target for cancer therapy, especially in chromosomally unstable tumors. nih.gov A highly selective MPS1 inhibitor has been developed based on a 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold. nih.gov

Lead optimization, guided by X-ray crystal structure analysis, led to the identification of potent inhibitors. nih.gov The discovery of inhibitors based on a pyrido[3,4-d]pyrimidine (B3350098) scaffold also highlights the adaptability of the core pyrimidine structure for targeting MPS1. figshare.com These studies demonstrate that the pyrimidine-5-carbonitrile framework is a viable starting point for designing potent and selective MPS1 inhibitors. nih.govresearchgate.net

General Mechanisms of Action at the Molecular Level (e.g., Apoptosis Induction, Cell Cycle Perturbation)

Research has consistently shown that pyrimidine-5-carbonitrile derivatives exert their biological effects, particularly their anticancer activity, by inducing apoptosis (programmed cell death) and causing perturbations in the cell cycle. nih.govrsc.org

Apoptosis Induction: The induction of apoptosis is a key mechanism for many pyrimidine-5-carbonitrile compounds. Studies have demonstrated that these derivatives can trigger apoptotic pathways through various signaling cascades. For instance, certain novel 6-(4-fluorophenyl)-2-(methylthio) pyrimidine-5-carbonitrile derivatives have been shown to induce apoptosis by decreasing the expression levels of phosphorylated AKT (p-AKT) while increasing the expression of pro-apoptotic proteins like Caspase 3, Caspase 9, and BAX. nih.gov Another study on pyrimidine-based sulfonamide derivatives found that the most active compound could increase the proportion of early and late apoptotic rates in MCF-7 breast cancer cells by nearly 13-fold and 60-fold, respectively. nih.govsemanticscholar.org This process is often dependent on caspases, a family of proteases essential for the execution phase of apoptosis. One trimethoxy derivative, compound 7f, was found to cause caspase-3 dependent apoptosis. nih.govnih.govresearchgate.net

Cell Cycle Perturbation: In addition to inducing apoptosis, these compounds frequently disrupt the normal progression of the cell cycle in cancer cells. By arresting the cell cycle at specific checkpoints, they prevent cell division and proliferation.

S-Phase Arrest: Flow cytometric analysis of certain 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives revealed an ability to cause cell cycle arrest at the S-phase. nih.govtandfonline.com

G2/M Phase Arrest: A different pyrimidine-5-carbonitrile derivative, compound 10b, was found to arrest the growth of HepG2 hepatocellular carcinoma cells at the G2/M phase. rsc.org Similarly, another derivative seized cell growth at the G2/M phase in MCF-7 cells. nih.govsemanticscholar.org

G0-G1 Phase Arrest: Other analogs, such as compound 7c, have been shown to arrest the cell cycle of CNS cancer (SNB-75) and ovarian cancer (OVAR-4) cells at the G0-G1 phase. nih.gov

These effects are often the result of inhibiting key regulatory proteins and pathways, such as the PI3K/AKT pathway, Epidermal Growth Factor Receptor (EGFR), and Cyclooxygenase-2 (COX-2). rsc.orgnih.govtandfonline.com For example, the inhibition of the PI3K/AKT pathway by a trimethoxy pyrimidine-5-carbonitrile derivative was shown to be a key mechanism leading to its pro-apoptotic and cell cycle arrest activities. nih.gov

Mechanisms of Action of Selected Pyrimidine-5-carbonitrile Derivatives
Compound Series/IDMechanismTarget Cell Line(s)Key Findings
Compound 7f (Trimethoxy derivative)Apoptosis Induction & S-Phase ArrestK562 (Leukaemia)Inhibits PI3K/AKT pathway; Caspase-3 dependent apoptosis. nih.govnih.gov
Compound 10bG2/M Phase Arrest & ApoptosisHepG2 (Liver Cancer)Potent EGFR inhibitor with an IC50 of 8.29 nM. rsc.org
Compound 7cG0-G1 Phase Arrest & ApoptosisSNB-75 (CNS Cancer), OVAR-4 (Ovarian Cancer)Dual inhibitor of EGFR and PI3K pathways. nih.gov
Compound 5dSub-G1 & G2/M Arrest, ApoptosisMCF-7 (Breast Cancer)Potent COX-2 inhibitor; significantly increases apoptotic rates. nih.govsemanticscholar.org

Impact of Halogenation (e.g., Iodine) on Bioactivity and Molecular Interactions

The introduction of halogen atoms, particularly iodine, onto the pyrimidine scaffold or its phenyl substituent, as seen in this compound, is a critical strategy in medicinal chemistry to enhance biological activity. mdpi.com Halogenation can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comontosight.ai

The presence of an iodine atom can lead to a significant enhancement of potency. In a study on a related series of halogenated pyrrolo[3,2-d]pyrimidines, the introduction of an iodine atom at the C7 position resulted in a substantial increase in antiproliferative activity, reducing the IC50 values into the sub-micromolar range. nih.gov This suggests that the iodine atom plays a crucial role in the molecule's interaction with its target.

One of the key reasons for this enhanced activity is the ability of iodine to form halogen bonds. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site (like an oxygen or nitrogen atom) on a biological target, such as an enzyme's active site. ontosight.ai These bonds can be as strong as conventional hydrogen bonds and contribute significantly to the binding affinity and specificity of a drug candidate.

The table below, adapted from studies on related heterocyclic compounds, illustrates the potent effect of iodination on antiproliferative activity.

Impact of Iodination on Antiproliferative Activity (IC50 in µM) of Pyrrolo[3,2-d]pyrimidines nih.gov
CompoundCore StructureHCT-116 (Colon)NCI-H460 (Lung)A549 (Lung)MCF-7 (Breast)
1 2,4-dichloro1.41.51.92.2
2 2,4-dichloro-7-iodo0.3 0.4 0.4 0.5

As shown in the table, the addition of an iodine atom (Compound 2) consistently and significantly lowered the IC50 values across all tested cancer cell lines compared to its non-iodinated counterpart (Compound 1), demonstrating a marked increase in cytotoxic potency. nih.gov This highlights the strategic importance of iodine substitution in designing potent pyrimidine-based therapeutic agents.

Future Directions and Emerging Research Perspectives

Development of Novel Synthetic Methodologies for Diversification

The future of research on 2-(3-Iodophenyl)pyrimidine-5-carbonitrile will heavily rely on the development of innovative and efficient synthetic methodologies to diversify its structure. The iodophenyl moiety is a key feature that can be exploited for various cross-coupling reactions, enabling the introduction of a wide array of functional groups. This diversification is crucial for fine-tuning the compound's physicochemical properties and biological activity.

One promising area of exploration is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These methods would allow for the facile introduction of aryl, vinyl, and alkynyl groups at the 3-position of the phenyl ring. The development of solvent-free and mechanochemical approaches for these transformations would align with the principles of green chemistry, offering environmentally benign synthetic routes. nih.gov For instance, a simple and eco-friendly approach for the iodination of pyrimidine (B1678525) derivatives using solid iodine and AgNO3 under solvent-free conditions has been reported, highlighting a move towards more sustainable synthetic methods. nih.gov

Furthermore, the exploration of multi-component reactions (MCRs) presents an attractive strategy for the one-pot synthesis of complex this compound derivatives. MCRs offer several advantages, including high atom economy, reduced reaction times, and simplified purification procedures. nih.gov The development of novel MCRs specifically designed for the functionalization of the pyrimidine core or the iodophenyl ring would be a significant advancement.

The following table outlines potential novel synthetic approaches for the diversification of this compound:

Synthetic MethodologyPotential ReactantsExpected ProductsPotential Advantages
Suzuki-Miyaura CouplingArylboronic acids2-(3-Arylphenyl)pyrimidine-5-carbonitrilesWide substrate scope, mild reaction conditions
Heck CouplingAlkenes2-(3-Vinylphenyl)pyrimidine-5-carbonitrilesC-C bond formation with alkenes
Sonogashira CouplingTerminal alkynes2-(3-Alkynylphenyl)pyrimidine-5-carbonitrilesIntroduction of linear alkyne moieties
Buchwald-Hartwig AminationAmines2-(3-Aminophenyl)pyrimidine-5-carbonitrilesFormation of C-N bonds
Multi-component ReactionsAldehydes, malononitrile (B47326), amidinesHighly substituted pyrimidine derivativesHigh efficiency, atom economy, and diversity

Advanced Computational Approaches for Predictive Modeling

Advanced computational techniques are set to play a pivotal role in accelerating the discovery and optimization of this compound derivatives. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics (MD) simulations, can provide valuable insights into the compound's behavior and guide the design of new analogs with improved properties.

QSAR studies can be employed to establish a correlation between the structural features of this compound derivatives and their biological activities. By developing robust QSAR models, it will be possible to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov Data-driven machine learning QSAR models have been successfully used for pyrimidine and uracil-based derivatives, demonstrating the potential of this approach. mdpi.comacs.org

Molecular docking and MD simulations can be utilized to elucidate the binding modes of this compound derivatives with their biological targets. These techniques can help in understanding the key interactions at the molecular level and provide a rational basis for the design of more potent and selective inhibitors. acs.org For instance, computational studies on pyrimidine derivatives as FAK inhibitors have successfully used 3D-QSAR, molecular docking, and molecular dynamics simulations to design novel and more effective compounds. acs.org

The following table summarizes the potential applications of advanced computational approaches for this compound:

Computational ApproachApplicationExpected Outcome
QSAR ModelingPredict biological activity of new derivativesPrioritization of synthetic targets
Molecular DockingPredict binding modes with biological targetsUnderstanding of key molecular interactions
Molecular Dynamics (MD) SimulationsSimulate the dynamic behavior of the ligand-protein complexAssessment of binding stability and conformational changes
Density Functional Theory (DFT)Calculate electronic properties and reactivityInsights into the molecule's intrinsic properties

Exploration of New Mechanistic Biological Targets

The pyrimidine-5-carbonitrile scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. medwinpublishers.commdpi.com Future research on this compound should focus on exploring novel mechanistic biological targets beyond the well-established ones.

Recent studies on pyrimidine-5-carbonitrile derivatives have highlighted their potential as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and mTOR. mdpi.comekb.eg The this compound core could be a promising starting point for the development of new kinase inhibitors with unique selectivity profiles. The iodophenyl group can be functionalized to target specific subpockets within the kinase active site, potentially leading to improved potency and reduced off-target effects.

Beyond kinases, other emerging targets for pyrimidine derivatives include enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2), and proteins that play a role in viral replication. nih.gov The anti-inflammatory and antiviral potential of this compound derivatives warrants further investigation. A recent study identified a pyrimidine derivative as a promising inhibitor of the influenza virus polymerase PA-PB1 interaction. ekb.eg

The table below lists some of the promising new biological targets for this compound derivatives:

Biological Target ClassSpecific ExamplesTherapeutic Area
Protein KinasesEGFR, PI3K/mTOR, FAK, HER2Oncology
Inflammatory EnzymesCOX-2, LipoxygenaseInflammation, Pain
Viral ProteinsInfluenza Polymerase, HIV Reverse TranscriptaseInfectious Diseases
Nuclear Receptors-Various
Ion Channels-Neurological Disorders, Cardiovascular Diseases

Applications in Material Science beyond Luminescence and Corrosion Inhibition

While the primary focus of pyrimidine derivatives has been in medicinal chemistry, their unique electronic and photophysical properties also make them attractive candidates for applications in material science. nih.gov Future research should explore the potential of this compound and its derivatives in areas beyond the traditionally studied luminescence and corrosion inhibition.

The extended π-system of the 2-phenylpyrimidine-5-carbonitrile (B1283172) core suggests potential for applications in organic electronics. The introduction of the iodine atom provides a handle for further functionalization, which could be used to tune the electronic properties of the molecule and facilitate its incorporation into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Pyrimidine derivatives have already been employed as fluorescent zinc detectors and in OLEDs. nih.gov

The ability of the pyrimidine nitrogen atoms to coordinate with metal ions also opens up possibilities for the development of novel metal-organic frameworks (MOFs) and coordination polymers. These materials could have applications in gas storage, catalysis, and sensing. The iodophenyl group could be used to introduce additional functionality into the MOF structure.

The following table highlights potential new applications of this compound in material science:

Application AreaPotential Role of the CompoundDesired Properties
Organic Electronics (OLEDs, OFETs, OPVs)Electron-transporting or hole-transporting material, dopantHigh charge carrier mobility, suitable energy levels
Metal-Organic Frameworks (MOFs)Organic linkerPorosity, catalytic activity, sensing capabilities
Fluorescent SensorsChemosensor for metal ions or anionsHigh sensitivity and selectivity
Nonlinear OpticsChromophore for third-order nonlinear optical materialsLarge third-order nonlinear susceptibility

Q & A

Q. What are the established synthetic routes for 2-(3-Iodophenyl)pyrimidine-5-carbonitrile, and how are yields optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as:
  • Step 1 : Coupling of 3-iodobenzene derivatives with pyrimidine precursors via Suzuki-Miyaura cross-coupling .
  • Step 2 : Introduction of the carbonitrile group using nitrile sources (e.g., CuCN or KCN) under reflux conditions .
  • Optimization : Yield improvements (e.g., 60–75%) are achieved by controlling reaction time, temperature, and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling). Purity is validated via thin-layer chromatography (TLC) and NMR spectroscopy .
StepReagents/ConditionsYield (%)Characterization Methods
1Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C70–751^1H NMR, TLC
2CuCN, DMSO, 120°C60–6513^{13}C NMR, Mass Spec

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify aromatic protons (δ 7.2–8.5 ppm) and nitrile carbon (δ ~115 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 323.98) .
  • Elemental Analysis : Validates C, H, N, and I content within ±0.3% of theoretical values .

Q. How can researchers address discrepancies in spectroscopic data during characterization?

  • Methodological Answer :
  • Cross-Validation : Use multiple techniques (e.g., NMR, IR, X-ray crystallography) to resolve ambiguities. For example, 13^{13}C NMR can distinguish nitrile carbons from aromatic signals .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound in medicinal chemistry?

  • Methodological Answer :
  • Substituent Variation : Modify the iodophenyl group (e.g., replace iodine with Br/Cl) or pyrimidine ring substituents to assess bioactivity changes .
  • In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or microplate assays. IC₅₀ values are calculated via nonlinear regression .
  • Data Analysis : Use hierarchical clustering or principal component analysis (PCA) to correlate structural features with activity .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

  • Methodological Answer :
  • Hydrolytic Stability : Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via HPLC over 24 hours .
  • Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated metabolism. Half-life (t₁/₂) is calculated from clearance rates .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) influencing cross-coupling reactivity .
  • Molecular Docking : Simulate binding interactions with catalytic Pd centers to predict regioselectivity in Suzuki reactions .

Q. How can researchers design experiments to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Curves : Replicate assays with standardized protocols (e.g., fixed cell lines, incubation times) to minimize variability .
  • Meta-Analysis : Pool data from independent studies using random-effects models to identify consensus trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.